D-Lactose monohydrate

Catalog No.
S1893409
CAS No.
5989-81-1
M.F
C12H22O11.H2O
C12H24O12
M. Wt
360.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Lactose monohydrate

Pharmaceutical formulators often face excipient-induced API degradation and inconsistent tablet hardness due to hygroscopic fillers. D-Lactose monohydrate (CAS 5989-81-1) offers a stable crystalline solution.

  • Non-hygroscopic α-lactose monohydrate form minimizes moisture uptake, preventing caking and Maillard reaction with amine APIs.
  • Consistent particle size ensures reproducible wet granulation, tablet hardness, and dissolution.
  • Cost-effective cryoprotectant for lyophilization, raising glass transition temperature for stable cake formation.

CAS Number

5989-81-1

Product Name

D-Lactose monohydrate

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

Molecular Formula

C12H22O11.H2O
C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1

InChI Key

WSVLPVUVIUVCRA-KPKNDVKVSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

Alpha-lactose monohydrate is a glycoside.

Synonyms

α-Lactose monohydrate, Lactose monohydrate, 4-O-β-D-Galactopyranosyl-α-D-glucopyranose monohydrate, Milk sugar monohydrate, D-Lactose, monohydrate, α-D-Lactose monohydrate

Purity

≥98%

Package Size

100 g, 500 g, 1 kg

D-Lactose monohydrate is a disaccharide composed of glucose and galactose, widely utilized in the pharmaceutical industry as a filler and binder, particularly in solid dosage forms. Its well-defined crystalline structure (α-lactose monohydrate) provides a stable, non-hygroscopic, and cost-effective material with a long history of use. These baseline properties make it a primary consideration for oral drug formulations, but its performance is highly dependent on its specific physical form, which is a critical factor during procurement and process development.

Research Fit

α Crystalline α-monohydrate form with defined water content (4.5–5.5%)
Water-soluble, reducing sugar; supports aqueous granulation and direct compression
Distinct from anhydrous and amorphous grades; review form-specific compressibility

Substituting D-Lactose monohydrate with other forms of lactose, such as anhydrous or amorphous lactose, is often unfeasible due to critical differences in physical properties that directly impact manufacturability and product stability. The monohydrate form is the most stable crystalline state and is less hygroscopic than both anhydrous β-lactose and amorphous lactose. Amorphous lactose, in particular, is highly hygroscopic and can readily absorb atmospheric moisture, leading to uncontrolled crystallization, powder caking, and altered drug delivery performance. These differences in water sorption, compressibility, and stability mean that each form of lactose must be selected based on the specific requirements of the manufacturing process (e.g., wet granulation vs. direct compression) and the stability needs of the final formulation.

Substitution Risk

D-Lactose monohydrate
Other lactose grades
Deformation mechanism
Ductile; plastic deformation provides strong tablet bonding
Anhydrous α is brittle; may shift compressibility and cause capping
Hygroscopicity & caking
Less hygroscopic; forms friable cakes, preserving powder flow
β-lactose and spray-dried grades show severe caking at 75% RH
Disintegration behaviour
Rapid water penetration and fast disintegration in seconds
Anhydrous α may not disintegrate; β-lactose can delay release

Superior Stability: Lower Hygroscopicity Compared to Amorphous Lactose

D-Lactose monohydrate exhibits significantly lower water uptake compared to its amorphous form, a critical factor for powder stability and handling. In dynamic vapor sorption (DVS) analysis, highly amorphous lactose absorbed approximately 11% of its mass in moisture at relative humidities (RH) below 60%, while crystalline α-lactose monohydrate shows minimal uptake until above 90% RH. Even small amounts of amorphous content (as low as 0.125%) can cause significant changes to the moisture sorption isotherm and lead to caking.

Evidence DimensionMoisture Uptake at <60% RH
Target Compound DataMinimal moisture uptake until >90% RH
Comparator Or BaselineHighly amorphous lactose: ~11% mass increase
Quantified DifferenceSubstantial difference in water absorption at typical ambient humidity
ConditionsDynamic Vapor Sorption (DVS) analysis at 25°C

Selecting the monohydrate form minimizes moisture-related instability, preventing powder caking and ensuring consistent performance in manufacturing and storage.

Ductility vs. Anhydrous α
Head-to-head
Ductile (most ductile crystalline lactose tested) vs. brittle anhydrous α-lactose
Supports higher plasticity and lower fragmentation propensity
Heckel analysis, instrumented press; form-dependent compressibility

Processability Advantage: Predictable Compaction Behavior Compared to Anhydrous Lactose

While both α-lactose monohydrate and anhydrous lactose compact via brittle fracture, they exhibit different tableting properties. Anhydrous lactose, particularly roller-dried forms rich in the β-isomer, fragments more readily upon compaction. This increased fragmentation propensity creates more surface area for bonding, resulting in harder tablets compared to coarse, crystalline α-lactose monohydrate under the same conditions. However, the stable crystalline structure of the monohydrate form provides more predictable and less process-sensitive behavior, making it a reliable choice for established wet granulation processes where extreme tablet hardness is not the primary driver.

Evidence DimensionCompaction Mechanism & Tablet Hardness
Target Compound DataCompacts by brittle fracture with limited fragmentation, forming tablets of moderate hardness.
Comparator Or BaselineAnhydrous lactose: Higher fragmentation propensity, leading to harder tablets.
Quantified DifferenceQualitative but significant difference in fragmentation and resulting tablet strength.
ConditionsDirect compression tableting studies

For processes where consistency and robustness are prioritized over maximum tablet strength, D-lactose monohydrate offers a more predictable and less variable compaction profile.

Hygroscopicity & caking
Head-to-head
Less hygroscopic at 75% RH; friable cakes vs. severe caking of β-lactose and spray-dried lactose
Reported lower moisture sorption and reduced caking risk
3-month storage, 25°C, multiple RH levels; texture analysis

Reduced Chemical Reactivity: Lower Maillard Reaction Rate Compared to Monosaccharides

When formulating with amine-containing active pharmaceutical ingredients (APIs) or proteins, D-lactose monohydrate offers lower chemical reactivity than its constituent monosaccharides. In systems containing casein, the rate constant for lactose's participation in the Maillard reaction was 20 times slower than galactose and 10 times slower than glucose. This reduced reactivity minimizes the formation of degradation products that can compromise the stability and efficacy of the API. While lactose is a reducing sugar, its slower reaction kinetics make it a more suitable excipient than monosaccharides for many sensitive biologics and small molecules.

Evidence DimensionRelative Maillard Reaction Rate Constant (k)
Target Compound Datak(lac) = 1 (normalized)
Comparator Or Baselinek(glu) = 10; k(gal) = 20
Quantified Difference10- to 20-fold slower reaction rate compared to constituent monosaccharides.
ConditionsReaction with casein in model systems.

Procuring D-lactose monohydrate over monosaccharide excipients is critical for ensuring the long-term chemical stability of formulations containing amine-based drugs or proteins.

Disintegration in water
Head-to-head
Very fast disintegration via rapid liquid uptake; anhydrous α did not disintegrate
Critical for immediate-release tablet performance
Pure lactose tablets; anhydrous α dissolved gradually without breaking
Anomeric effect on release
Head-to-head
T90: 60 min (79.5% α) vs. 91 min (β-lactose)
Reported ~34% faster drug release with high α-content
Acetylsalicylic acid tablets; dissolution per BP
Disintegration time
Head-to-head
27 s (79.5% α) vs. 220 s (β-lactose)
Approximately 8× faster disintegration with α-rich lactose
Disintegration per BP; anomeric composition critical
Tensile strength stability
Class-level
No change after 1 year at 60% RH/25°C and 75% RH/40°C
Supports long-term mechanical robustness
Tablets with and without PVP; accelerated aging

Wet Granulation for Oral Solid Dosage Forms

The inherent stability, moderate compressibility, and low hygroscopicity of D-lactose monohydrate make it an industry-standard excipient for wet granulation processes. Its consistent physical properties ensure reproducible granule formation and tablet characteristics, which is critical for robust, large-scale pharmaceutical manufacturing.

Formulation of Amine-Containing APIs

For active pharmaceutical ingredients containing primary or secondary amines susceptible to degradation, D-lactose monohydrate is a preferred diluent over more reactive sugars. Its significantly slower rate of Maillard reaction compared to monosaccharides helps preserve the chemical integrity and shelf life of the final drug product.

Bulking Agent in Lyophilized Formulations

As a cryoprotectant and bulking agent in freeze-drying, D-lactose monohydrate provides an amorphous matrix that can stabilize proteins and other biologics. While other disaccharides like trehalose or sucrose are also used, lactose provides a cost-effective and well-characterized option that raises the glass transition temperature of the formulation, contributing to the stability of lyophilized cakes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Immediate-release tablet by direct compression
Rapid disintegration and ductile compressibility
Disintegration time per pharmacopoeia; tablet hardness
Humidity-sensitive formulation or tropical packaging
Low hygroscopicity and minimal caking tendency
Moisture sorption at 75% RH; powder flow after storage
Shelf-life critical product
Stable tensile strength under accelerated conditions
Tensile strength after 1 year at 40°C/75% RH
Tuning drug release via excipient anomer content
High α-anomer content for faster dissolution
Dissolution profile (T90) of model drug

Physical Description

Solid; [Merck Index]

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

360.12677620 Da

Monoisotopic Mass

360.12677620 Da

Heavy Atom Count

24

UNII

EWQ57Q8I5X

Other CAS

64044-51-5
66857-12-3
5989-81-1
10039-26-6

Wikipedia

Lactose monohydrate

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